molecular formula C37H41N5O4 B1221257 BNIPSpd

BNIPSpd

カタログ番号: B1221257
分子量: 619.8 g/mol
InChIキー: IZFDJZOAUGVPFT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BNIPSpd, also known as this compound, is a useful research compound. Its molecular formula is C37H41N5O4 and its molecular weight is 619.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Properties

BNIPSpd has been extensively studied for its anticancer effects, particularly in inducing apoptosis in various cancer cell lines.

Case Studies

  • A study highlighted the effectiveness of this compound in inducing apoptosis in HL60 cells, with significant evidence of DNA fragmentation and elevated caspase-3 activity .
  • Another investigation into this compound's effects on pancreatic cancer cell lines demonstrated its potential as a therapeutic agent, showing an IC50 value of 1.68 µM against BxPC-3 cells .

Drug Delivery Systems

This compound has also been explored for its role in enhancing drug delivery systems, particularly through nanoencapsulation techniques.

Nanoencapsulation

  • The incorporation of BNIP derivatives into liposomes has been shown to maintain their cytotoxic activity while improving bioavailability. For instance, BNIPDaoct, a derivative of this compound, was encapsulated in liposomes and demonstrated an IC50 of 1.48 ± 0.06 µM against BxPC-3 cells .
  • This approach not only enhances the efficacy of the drug but also allows for targeted delivery, potentially reducing side effects associated with conventional chemotherapy.

Antiparasitic Activity

Research into the antiparasitic properties of this compound derivatives has revealed promising results.

Efficacy Against Parasites

  • A counter-screening study indicated that BNIP derivatives exhibited selective toxicity towards parasites compared to normal fibroblast cells, suggesting their potential use in treating parasitic infections .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Study FocusCell Line/ModelIC50 Value (µM)Mechanism
Cytotoxicity in Colon CancerHT-291.64DNA damage, caspase activation
Cytotoxicity in Colon CancerCaco-20.15Apoptosis via mitochondrial pathway
Apoptosis InductionHL60Not specifiedDNA fragmentation, elevated caspase-3
Pancreatic CancerBxPC-31.68Apoptosis induction via liposomal delivery
Antiparasitic ActivityFibroblast vs ParasiteSelective toxicityDifferential toxicity towards parasites

Q & A

Basic Research Questions

Q. How can researchers establish a robust experimental protocol for characterizing BNIPSpd's physicochemical properties?

  • Methodological guidance : Begin with multi-modal analytical techniques (e.g., NMR, mass spectrometry, X-ray crystallography) to cross-validate structural integrity. For purity assessment, combine HPLC with elemental analysis and thermal stability profiling. Standardize protocols using peer-reviewed frameworks for compound characterization, such as those outlined in the Beilstein Journal’s experimental guidelines .
  • Key considerations :

  • Document batch-to-batch variability using quantitative metrics (e.g., % yield, purity thresholds).
  • Include negative controls (e.g., solvent-only samples) to rule out contamination .

Q. What statistical approaches are recommended for determining sample size in this compound-related biological assays?

  • Methodological guidance : Use power analysis to calculate minimum sample sizes, incorporating parameters like effect size (e.g., IC₅₀ variability) and acceptable Type I/II error rates. Reference clinical trial guidelines (e.g., ICGP standards) for justification . For pilot studies, adopt adaptive designs to iteratively refine sample requirements based on preliminary data .
  • Example workflow :

ParameterValueSource
Effect size (d)0.8Pilot data
α (significance)0.05Standard threshold
Power (1-β)0.8ICGP guidelines

Q. How should researchers select appropriate in vitro/in vivo models for studying this compound’s mechanism of action?

  • Methodological guidance : Align model systems with the compound’s hypothesized targets (e.g., kinase inhibition assays for enzyme-targeted compounds). Prioritize models with established translational relevance, such as organoids or patient-derived xenografts, and validate findings using orthogonal assays (e.g., CRISPR knockouts, isotopic labeling) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s binding affinity?

  • Methodological guidance :

  • Conduct systematic error analysis: Compare docking simulations (e.g., AutoDock Vina) with experimental SPR/ITC results.
  • Investigate solvent effects, conformational dynamics, and post-translational modifications using molecular dynamics simulations .
  • Publish negative results to inform community-wide model refinement .

Q. How can researchers optimize this compound’s synthetic pathway while ensuring reproducibility across labs?

  • Methodological guidance :

  • Use Design of Experiments (DoE) to identify critical reaction parameters (e.g., temperature, catalyst loading).
  • Share raw data and step-by-step protocols via repositories like Zenodo, adhering to FAIR principles .
  • Validate scalability by replicating synthesis in ≥3 independent labs, reporting yield deviations and troubleshooting logs .

Q. What interdisciplinary approaches enhance this compound’s therapeutic potential discovery?

  • Methodological guidance :

  • Integrate cheminformatics (e.g., QSAR models) with omics data (proteomics/metabolomics) to identify off-target effects.
  • Collaborate with clinical researchers to contextualize findings within disease-specific pathways .
  • Leverage federated search tools (e.g., G-Retriever) for cross-disciplinary literature mining .

Q. How should longitudinal stability studies for this compound formulations be designed to account for environmental variables?

  • Methodological guidance :

  • Use accelerated stability testing (ICH Q1A guidelines) under varied conditions (pH, temperature, humidity).
  • Apply time-series regression to predict degradation kinetics.
  • Disclose raw stability datasets in supplementary materials for meta-analysis .

Q. Addressing Data Gaps and Reproducibility

Q. What frameworks ensure transparency in reporting this compound’s negative or inconclusive results?

  • Methodological guidance : Adopt the ARRIVE 2.0 guidelines for preclinical studies, emphasizing full disclosure of experimental conditions, statistical thresholds, and confounding factors. Use platforms like Figshare to publish datasets with metadata tags (e.g., “negative result: solubility assay”) .

Q. How can meta-analysis techniques reconcile conflicting findings in this compound’s efficacy across studies?

  • Methodological guidance :

  • Perform systematic reviews using PRISMA frameworks to assess bias risk and heterogeneity.
  • Apply random-effects models to quantify pooled effect sizes, reporting I² statistics for inconsistency .
  • Example meta-analysis workflow:
       import statsmodels.api as sm  
       meta_model = sm.MixedLM(effect_sizes, covariates, groups=study_ids)  
       results = meta_model.fit()  

Q. What ethical and methodological standards apply to this compound research involving human-derived samples?

  • Methodological guidance :
  • Obtain IRB approval and document informed consent processes per Declaration of Helsinki principles.
  • Use blinded randomization and pre-registered protocols (ClinicalTrials.gov ) to mitigate bias .

Q. Tables for Methodological Reference

Table 1 : Recommended Characterization Techniques for this compound

TechniqueApplicationKey MetricsEvidence Source
NMRStructural confirmationChemical shift consistency
HPLC-PDAPurity assessmentPeak area ≥95%
DSCThermal stabilityMelting point deviation ≤2°C

Table 2 : Common Pitfalls in this compound Research and Mitigation Strategies

PitfallMitigation
Batch variabilityStandardize synthesis protocols with SOPs
Low assay reproducibilityUse internal controls and inter-lab validation

特性

分子式

C37H41N5O4

分子量

619.8 g/mol

IUPAC名

2-[3-[4-[3-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propylamino]propylamino]butylamino]propyl]benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C37H41N5O4/c43-34-28-14-3-10-26-11-4-15-29(32(26)28)35(44)41(34)24-8-22-39-19-2-1-18-38-20-7-21-40-23-9-25-42-36(45)30-16-5-12-27-13-6-17-31(33(27)30)37(42)46/h3-6,10-17,38-40H,1-2,7-9,18-25H2

InChIキー

IZFDJZOAUGVPFT-UHFFFAOYSA-N

正規SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCNCCCCNCCCNCCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O

同義語

is-naphthalimidopropyl spermidine
bisnaphthalimidopropylspermidine
BNIPSpd

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。